molecular formula C20H18O5 B2738006 (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 620546-35-2

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No. B2738006
M. Wt: 338.359
InChI Key: AMWBRUXPWNKVBK-ZDLGFXPLSA-N
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Description

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C20H18O5 and its molecular weight is 338.359. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyran Derivatives : The compound is involved in the synthesis of pyran derivatives. 3-Oxo-2,3-dihydrobenzofuran reacts with methyl 2-cyano-3-methoxypropenoate and methyl 2-methoxycarbonyl-3-methoxypropenoate, leading to the formation of various compounds with potential applications in organic chemistry (J. Mérour & F. Cossais, 1991).

  • Crystal Structure Analysis : The compound has been used in the synthesis of polyphenolic compounds based on gallates, where its structural properties were determined using single-crystal X-ray diffraction. This highlights its role in understanding molecular structures (Zhu-Ping Xiao et al., 2007).

Biological and Medical Applications

  • Anticancer Activity : Derivatives of this compound have been synthesized and shown to have antiproliferative activity against various cancer cell lines, indicating its potential in cancer research (B. Božić et al., 2017).

  • Antimicrobial Activity : Certain derivatives have exhibited significant antimicrobial activity against a range of microorganisms, suggesting its importance in the development of new antimicrobial agents (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).

Chemical Applications

  • Corrosion Inhibition : Indanone derivatives, which include this compound, have been studied for their anti-corrosive properties on mild steel in acidic environments. These studies are crucial for industrial applications involving metal protection (A. Saady et al., 2018).

  • Photostability Studies : Its photostability and photo-isomerization properties have been studied, which are important in the field of photochemistry and materials science (E. Krzyżanowska & A. Olszanowski, 1994).

Advanced Material Research

  • Catalysis : It is used in the development of ruthenium(II) complexes as catalysts for C-N bond-forming reactions. These complexes show high efficiency and have applications in organic synthesis (S. N. R. Donthireddy et al., 2020).

  • Photosensitizer in Photodynamic Therapy : New derivatives of this compound have been developed as potential photosensitizers for cancer treatment in photodynamic therapy, showing high singlet oxygen quantum yield (M. Pişkin et al., 2020).

properties

IUPAC Name

methyl 2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-12-5-4-6-14(9-12)10-18-19(21)16-8-7-15(11-17(16)25-18)24-13(2)20(22)23-3/h4-11,13H,1-3H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWBRUXPWNKVBK-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

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